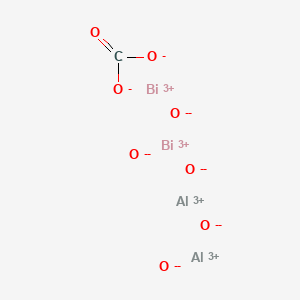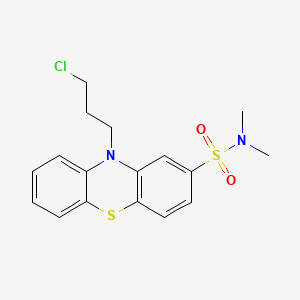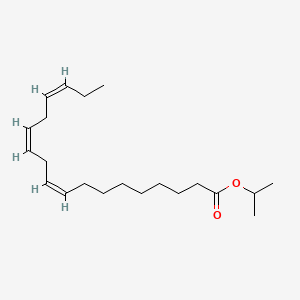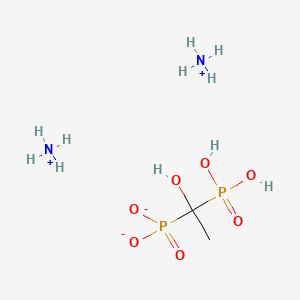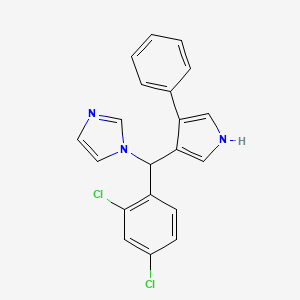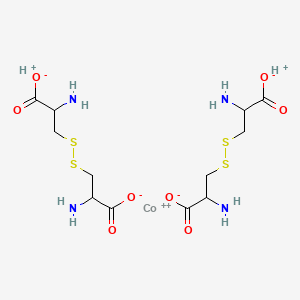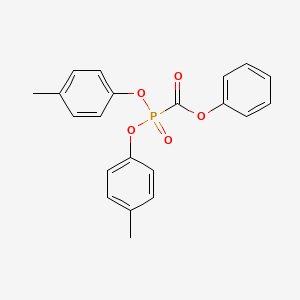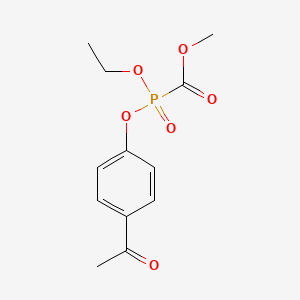
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide is a complex organic compound with a unique structure that includes a phosphine oxide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with (4-acetylphenoxy)ethanol under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired ester and oxide functionalities.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or distillation to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the ester or oxide groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific pathways and conditions used. For example, oxidation may yield phosphine oxides with different substituents, while reduction can lead to simpler phosphine derivatives.
科学的研究の応用
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialized chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphine oxide group can participate in various binding interactions, influencing biochemical pathways and reactions.
類似化合物との比較
Similar Compounds
- Phosphinecarboxylic acid, (4-chlorophenoxy)ethoxy-, phenyl ester, oxide
- Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
Uniqueness
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide is unique due to its specific functional groups and reactivity. The presence of the (4-acetylphenoxy)ethoxy group distinguishes it from other similar compounds, providing unique properties and applications.
特性
CAS番号 |
83877-28-5 |
|---|---|
分子式 |
C12H15O6P |
分子量 |
286.22 g/mol |
IUPAC名 |
methyl [(4-acetylphenoxy)-ethoxyphosphoryl]formate |
InChI |
InChI=1S/C12H15O6P/c1-4-17-19(15,12(14)16-3)18-11-7-5-10(6-8-11)9(2)13/h5-8H,4H2,1-3H3 |
InChIキー |
DVZQCIQUBJJODW-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


